N-(2-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide
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Overview
Description
N-(2-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzoyl chloride and an appropriate amine.
Formation of the Butanamide Linker: The butanamide linker can be formed by reacting the quinazolinone derivative with a butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide
- N-(2-bromophenyl)-4-(4-oxoquinazolin-3-yl)butanamide
- N-(2-methylphenyl)-4-(4-oxoquinazolin-3-yl)butanamide
Uniqueness
N-(2-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
900888-51-9 |
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Molecular Formula |
C18H16FN3O2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H16FN3O2/c19-14-7-2-4-9-16(14)21-17(23)10-5-11-22-12-20-15-8-3-1-6-13(15)18(22)24/h1-4,6-9,12H,5,10-11H2,(H,21,23) |
InChI Key |
YDNPJNQDONQSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=CC=C3F |
solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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